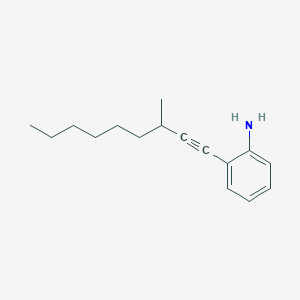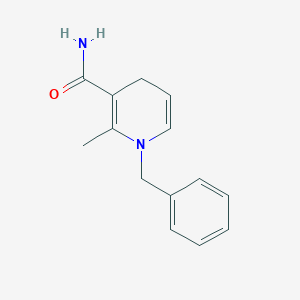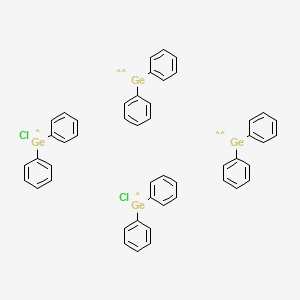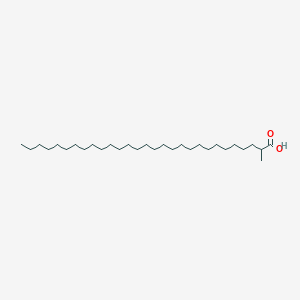
2-(3-Methylnon-1-YN-1-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylnon-1-YN-1-YL)aniline is an organic compound characterized by the presence of an aniline group attached to a non-1-yn-1-yl chain with a methyl substituent at the third position. This compound is part of the broader class of aniline derivatives, which are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylnon-1-YN-1-YL)aniline typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the non-1-yn-1-yl chain. This can be achieved through a Sonogashira coupling reaction, where a terminal alkyne reacts with an appropriate halide in the presence of a palladium catalyst and a copper co-catalyst.
Methyl Substitution: The methyl group is introduced at the third position of the non-1-yn-1-yl chain through a Friedel-Crafts alkylation reaction, using a methyl halide and a Lewis acid catalyst.
Aniline Attachment: The final step involves the attachment of the aniline group to the non-1-yn-1-yl chain. This can be done through a nucleophilic aromatic substitution reaction, where the aniline reacts with an appropriate electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylnon-1-YN-1-YL)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, and the aniline group to an amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones or nitro derivatives.
Reduction: Alkenes, alkanes, or amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylnon-1-YN-1-YL)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-(3-Methylnon-1-YN-1-YL)aniline exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the aniline group allows for hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: The parent compound, which lacks the non-1-yn-1-yl chain and methyl substituent.
N-Methylaniline: Similar structure but with a methyl group directly attached to the nitrogen atom.
3-Methylaniline: Aniline derivative with a methyl group at the third position of the benzene ring.
Uniqueness
2-(3-Methylnon-1-YN-1-YL)aniline is unique due to the presence of both the non-1-yn-1-yl chain and the methyl substituent, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
116491-52-2 |
|---|---|
Molekularformel |
C16H23N |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
2-(3-methylnon-1-ynyl)aniline |
InChI |
InChI=1S/C16H23N/c1-3-4-5-6-9-14(2)12-13-15-10-7-8-11-16(15)17/h7-8,10-11,14H,3-6,9,17H2,1-2H3 |
InChI-Schlüssel |
ACADKDXRQNQUOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)C#CC1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)


![2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane](/img/structure/B14307854.png)
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)
![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)

![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-](/img/structure/B14307874.png)




